1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Overview
Description
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 4-hydroxy-6-methylquinoline, the compound can be synthesized by reacting it with ethanone derivatives under acidic or basic conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The hydroxy group and the quinoline ring may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound features a chloro and methoxy group, which may alter its chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxy group but differ in their substitution pattern on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity.
Biological Activity
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H15NO2, with a molecular weight of 205.25 g/mol. The compound contains a tetrahydroquinoline core which is known for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines.
Case Study:
In a study evaluating the anticancer effects of tetrahydroquinoline derivatives, one compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis as confirmed by caspase activation and annexin V-FITC staining .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
8g | MCF-7 | 1.2 | Apoptosis via caspase activation |
8g | Panc-1 | 1.4 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Tetrahydroquinoline derivatives have also been investigated for neuroprotective properties. Research indicates that these compounds can mitigate oxidative stress and neuronal apoptosis.
Mechanism:
The neuroprotective effects are attributed to the inhibition of reactive oxygen species (ROS) production and modulation of apoptotic pathways. This suggests a potential role in treating neurodegenerative diseases.
Pharmacological Evaluation
The pharmacological evaluation of this compound includes assessing its interaction with various biological targets:
Antioxidant Activity
Studies have shown that tetrahydroquinoline derivatives exhibit significant antioxidant activity. This is measured using assays such as DPPH radical scavenging and ABTS assays.
Findings:
The compound demonstrated a dose-dependent increase in antioxidant capacity, suggesting its potential use in preventing oxidative stress-related diseases.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(4-hydroxy-6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-11-10(7-8)12(15)5-6-13(11)9(2)14/h3-4,7,12,15H,5-6H2,1-2H3 |
InChI Key |
VKFVUHMWRUJBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2O)C(=O)C |
Origin of Product |
United States |
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